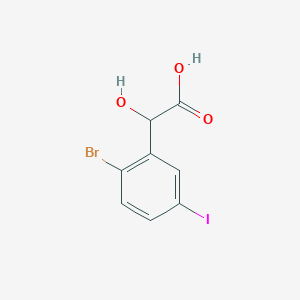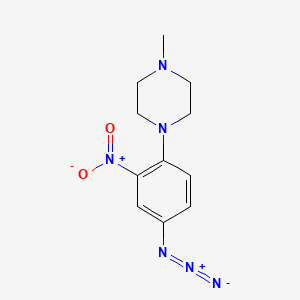
1-(4-Azido-2-nitrophenyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Azido-2-nitrophenyl)-4-methylpiperazine is a compound that features both azido and nitro functional groups attached to a phenyl ring, which is further connected to a piperazine ring. This unique structure makes it a versatile compound in various chemical reactions and applications, particularly in the field of crosslinking and photoaffinity labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azido-2-nitrophenyl)-4-methylpiperazine typically involves the nitration of a suitable precursor followed by azidation. One common method includes the nitration of 4-methylpiperazine with nitric acid to introduce the nitro group. This is followed by the substitution of a halogenated precursor with sodium azide to introduce the azido group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Azido-2-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, particularly under UV light, forming reactive nitrene intermediates.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide for azidation reactions, UV light for photoactivation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Azido-2-nitrophenyl)-4-methylpiperazine is widely used in scientific research due to its unique properties:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions and functions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Azido-2-nitrophenyl)-4-methylpiperazine involves the formation of reactive intermediates upon exposure to UV light. The azido group forms a nitrene intermediate, which can insert into C-H and N-H bonds, leading to the formation of covalent bonds with target molecules . This property is particularly useful in crosslinking and labeling applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate: Another compound with similar azido and nitro groups, used in photoaffinity labeling.
Sulfo-SANPAH: A heterobifunctional crosslinker containing an azido group, used for cell-surface protein crosslinking.
Uniqueness
1-(4-Azido-2-nitrophenyl)-4-methylpiperazine is unique due to its piperazine ring, which provides additional sites for functionalization and enhances its versatility in various applications. Its ability to form stable covalent bonds upon UV activation makes it a valuable tool in both research and industrial settings.
Propiedades
Fórmula molecular |
C11H14N6O2 |
|---|---|
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
1-(4-azido-2-nitrophenyl)-4-methylpiperazine |
InChI |
InChI=1S/C11H14N6O2/c1-15-4-6-16(7-5-15)10-3-2-9(13-14-12)8-11(10)17(18)19/h2-3,8H,4-7H2,1H3 |
Clave InChI |
XKPCPQQOUHNXNP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
![Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate](/img/structure/B13695656.png)
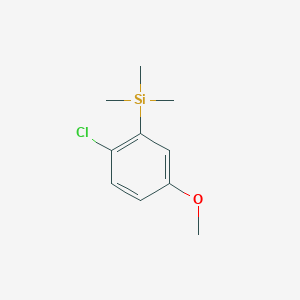
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
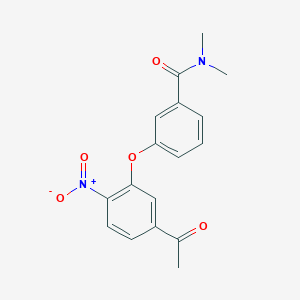

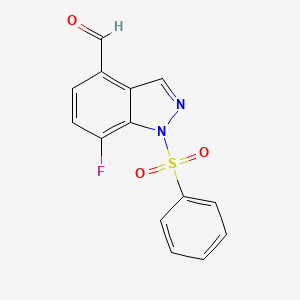
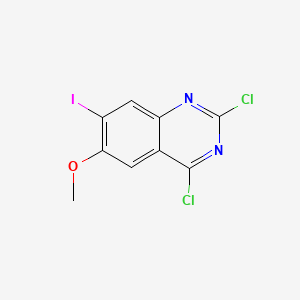
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)

![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
